molecular formula C19H12BrN3O3S B356877 3-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA CAS No. 347336-78-1

3-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA

Cat. No.: B356877
CAS No.: 347336-78-1
M. Wt: 442.3g/mol
InChI Key: NLJKOVOWXRJBRH-UHFFFAOYSA-N
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Description

3-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a bromophenyl group, a benzoxazole ring, and a furan carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as triphenylphosphine palladium and bases like potassium phosphate (K3PO4) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the compound.

    Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds.

Scientific Research Applications

3-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . In the context of anticancer research, the compound may interfere with cell signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoxazole ring and the furan carboxamide moiety enhances its potential as a versatile compound in various research fields.

Properties

CAS No.

347336-78-1

Molecular Formula

C19H12BrN3O3S

Molecular Weight

442.3g/mol

IUPAC Name

N-[[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C19H12BrN3O3S/c20-12-4-1-3-11(9-12)18-22-14-10-13(6-7-15(14)26-18)21-19(27)23-17(24)16-5-2-8-25-16/h1-10H,(H2,21,23,24,27)

InChI Key

NLJKOVOWXRJBRH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CO4

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CO4

Origin of Product

United States

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